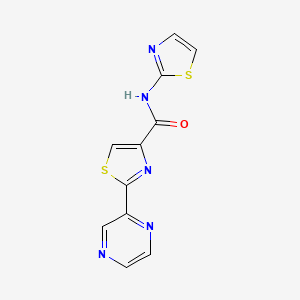

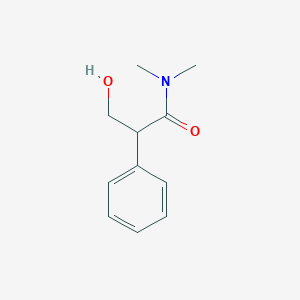

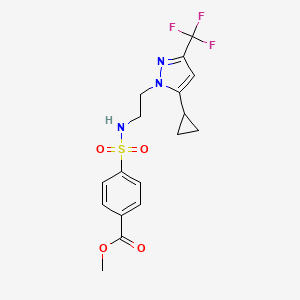

2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with pyrazine and thiazole moieties, which are important in pharmaceutical chemistry due to their biological activities. For instance, pyrazole and thiazole derivatives are known to exhibit a broad spectrum of activities, including antiviral properties . Additionally, compounds with a pyrazine carboxamide group have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation and cross-coupling reactions. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved through a Suzuki cross-coupling reaction, starting from pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid, mediated by TiCl4 . This suggests that a similar approach could be used for the synthesis of "2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide," with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with pyrazine and thiazole units has been characterized using various spectroscopic techniques, including NMR, FT-IR, and mass spectrometry . Density Functional Theory (DFT) calculations have been employed to understand the electronic properties of these compounds, such as the frontier molecular orbitals (HOMO-LUMO), energy gap, and reactivity parameters . These analyses are crucial for predicting the behavior of the compound in chemical reactions and its potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrazine and thiazole derivatives can be influenced by the presence of various substituents. For instance, the electronic and nonlinear optical properties of the synthesized compounds were affected by different substituents, as observed in the DFT calculations . The antiviral activity of N-(1,4-disubstituted pyrazole-yl)-1,2,3-thiadiazole carboxamide derivatives against Tobacco mosaic virus (TMV) and Cucumber mosaic virus (CMV) indicates that these compounds can interact with biological targets, which could be a result of their chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and reactivity. The synthesized compounds' electronic properties, such as electron affinity and ionization energy, were calculated to understand their reactivity [1

Applications De Recherche Scientifique

Photosynthetic Electron Transport Inhibitors

- Research has identified derivatives of pyrazoles, including compounds structurally related to "2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide," as potential inhibitors of photosynthetic electron transport. These compounds exhibit inhibitory properties that are comparable to commercial herbicides, suggesting their application in agricultural chemistry to control unwanted vegetation through their action on the photosynthetic apparatus of plants (Vicentini et al., 2005).

Antimicrobial and Anticancer Evaluation

- Another study focused on the synthesis of a compound closely related to "2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide" and evaluated its antibacterial, antifungal, and anticancer activities. The synthesized compound showed promising results against various bacterial and fungal strains, as well as against MDA-MB-231 breast cancer cells, indicating its potential in developing new treatments for infections and cancer (Senthilkumar et al., 2021).

Antibacterial Agents

- A study presented the design, synthesis, and evaluation of novel analogs incorporating the thiazolyl and pyrazolyl moieties for their antibacterial activity. These compounds, including variations of the original chemical structure , displayed significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as promising antibacterial agents (Palkar et al., 2017).

Hybrid and Bioactive Cocrystals

- Research into the cocrystallization of pyrazinamide derivatives with hydroxybenzoic acids explored their structure, spectroscopic characteristics, and potential applications beyond their antimicrobial activity. These studies suggest applications in drug formulation and the development of new therapeutics with improved properties (Al-Otaibi et al., 2020).

Anti-inflammatory Activity

- A series of new thiadiazoles containing pyrazole and pyrrole nucleus were synthesized and evaluated for their anti-inflammatory activity. These studies demonstrate the potential of these compounds in developing new anti-inflammatory agents (Maddila et al., 2016).

Propriétés

IUPAC Name |

2-pyrazin-2-yl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5OS2/c17-9(16-11-14-3-4-18-11)8-6-19-10(15-8)7-5-12-1-2-13-7/h1-6H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBRNZBXOBFPAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CS2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)

![(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2514471.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2514476.png)

![1,3-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2514482.png)

![3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B2514484.png)